molecular formula C4H6F3NO2 B8014501 Methyl4-hydroxy-2-piperidinecarboxylate

Methyl4-hydroxy-2-piperidinecarboxylate

Cat. No.: B8014501
M. Wt: 157.09 g/mol
InChI Key: AQPCXCOPDSEKQT-UWTATZPHSA-N
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Description

Methyl 4-hydroxypiperidine-2-carboxylate (CAS: 144913-66-6) is a piperidine derivative with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol. This compound features a hydroxyl group at the 4-position and a methyl ester at the 2-position of the piperidine ring. It is widely used as a synthetic intermediate in medicinal chemistry due to its versatility in forming chiral centers and functionalized heterocycles . Its structural flexibility allows for modifications that enhance pharmacological properties, such as solubility and bioavailability.

Properties

IUPAC Name

(2R)-2-azaniumyl-4,4,4-trifluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPCXCOPDSEKQT-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])[NH3+])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)[O-])[NH3+])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120200-07-9
Record name (2R)-2-Amino-4,4,4-trifluorobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120200-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table provides a comparative analysis of methyl 4-hydroxypiperidine-2-carboxylate with its analogs, focusing on stereochemistry, substituent effects, and applications:

Compound CAS Number Molecular Formula Key Structural Features Applications/Properties
Methyl 4-hydroxypiperidine-2-carboxylate 144913-66-6 C₇H₁₃NO₃ 4-OH, 2-COOCH₃; planar piperidine ring Intermediate for antitumor agents, antibacterial compounds
(2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride 175671-43-9 C₇H₁₃NO₃·HCl Stereospecific (R,S) configuration; hydrochloride salt Improved crystallinity and stability for pharmaceutical formulations
Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate 173943-92-5 C₁₇H₂₃NO₄ Bulky phenyl and hydroxyethyl substituents at 4-position; ethyl ester Enhanced antibacterial activity due to aromatic interactions
tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate N/A C₁₂H₂₃NO₃ tert-Boc protection at 1-position; methyl group at 2-position Stabilizes reactive intermediates in peptide synthesis
cis-Methyl 4-hydroxypiperidine-2-carboxylate (2R,4R isomer) 1103929-18-5 C₇H₁₃NO₃ cis (R,R) stereochemistry; hydroxyl and ester groups in axial/equatorial positions Altered receptor binding affinity in neurological drug candidates

Stereochemical Variations

The stereochemistry of methyl 4-hydroxypiperidine-2-carboxylate significantly influences its physicochemical and biological properties. For example:

  • The (2R,4S) hydrochloride derivative (CAS: 175671-43-9) exhibits enhanced solubility in aqueous media compared to the free base, making it preferable for intravenous formulations .
  • The cis-(2R,4R) isomer (CAS: 1103929-18-5) demonstrates distinct conformational stability due to intramolecular hydrogen bonding between the hydroxyl and ester groups, which reduces metabolic degradation .

Substituent Effects

  • Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate (CAS: 173943-92-5) incorporates a phenyl group that enhances π-π stacking interactions with biological targets, leading to superior antibacterial activity (IC₅₀: 12 µM against S. aureus) compared to unsubstituted piperidines .
  • tert-Butyl-protected analogs (e.g., tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate) are less reactive toward hydrolysis, enabling their use in multi-step synthetic pathways .

Functional Group Modifications

  • Replacement of the methyl ester with an ethyl group (as in CAS: 173943-92-5) increases lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
  • Hydrochloride salts (e.g., CAS: 175671-43-9) offer better handling stability but require neutralization before biological testing .

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